1-(2-Acetylphenyl)-2,4,6-trimethylpyridin-1-ium perchlorate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Acetylphenyl)-2,4,6-trimethylpyridin-1-ium perchlorate is a chemical compound that belongs to the class of pyridinium salts It is characterized by the presence of a pyridinium ion substituted with acetyl and methyl groups, and a perchlorate anion
Preparation Methods
The synthesis of 1-(2-Acetylphenyl)-2,4,6-trimethylpyridin-1-ium perchlorate typically involves the reaction of 2-acetylphenyl bromide with 2,4,6-trimethylpyridine in the presence of a base, followed by the addition of perchloric acid to form the perchlorate salt. The reaction conditions often include:
Solvent: Anhydrous ethanol or acetonitrile
Temperature: Reflux conditions
Reaction Time: Several hours to ensure complete reaction
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.
Chemical Reactions Analysis
1-(2-Acetylphenyl)-2,4,6-trimethylpyridin-1-ium perchlorate undergoes various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to form corresponding carboxylic acids.
Reduction: The pyridinium ion can be reduced to form the corresponding pyridine derivative.
Substitution: The methyl groups can undergo electrophilic substitution reactions.
Common Reagents: Oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and electrophiles (e.g., halogens).
Major products formed from these reactions include carboxylic acids, reduced pyridine derivatives, and substituted pyridinium salts.
Scientific Research Applications
1-(2-Acetylphenyl)-2,4,6-trimethylpyridin-1-ium perchlorate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other chemical compounds.
Mechanism of Action
The mechanism of action of 1-(2-Acetylphenyl)-2,4,6-trimethylpyridin-1-ium perchlorate involves its interaction with molecular targets such as enzymes and receptors. The acetyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of enzymatic activity. The pyridinium ion can interact with negatively charged sites on biological molecules, affecting their function and signaling pathways.
Comparison with Similar Compounds
Similar compounds to 1-(2-Acetylphenyl)-2,4,6-trimethylpyridin-1-ium perchlorate include other pyridinium salts with different substituents. These compounds share structural similarities but differ in their chemical reactivity and biological activity. For example:
1-(2-Acetylphenyl)-4-methylpyridin-1-ium perchlorate: Similar structure but with fewer methyl groups, leading to different reactivity.
1-(2-Acetylphenyl)-2,6-dimethylpyridin-1-ium perchlorate: Different substitution pattern, affecting its chemical and biological properties.
Properties
CAS No. |
90018-18-1 |
---|---|
Molecular Formula |
C16H18ClNO5 |
Molecular Weight |
339.77 g/mol |
IUPAC Name |
1-[2-(2,4,6-trimethylpyridin-1-ium-1-yl)phenyl]ethanone;perchlorate |
InChI |
InChI=1S/C16H18NO.ClHO4/c1-11-9-12(2)17(13(3)10-11)16-8-6-5-7-15(16)14(4)18;2-1(3,4)5/h5-10H,1-4H3;(H,2,3,4,5)/q+1;/p-1 |
InChI Key |
NYAKBLVBQKMQEP-UHFFFAOYSA-M |
Canonical SMILES |
CC1=CC(=[N+](C(=C1)C)C2=CC=CC=C2C(=O)C)C.[O-]Cl(=O)(=O)=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.